molecular formula C36H30O16 B3028152 Salvianolic acid Y CAS No. 1638738-76-7

Salvianolic acid Y

Cat. No. B3028152
CAS RN: 1638738-76-7
M. Wt: 718.6 g/mol
InChI Key: SNKFFCBZYFGCQN-DUMGGQTMSA-N
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Description

Salvianolic acid Y is a phenolic acid with the same planar structure as Salvianolic acid B . It is one of the most abundant water-soluble compounds extracted from Radix Salvia miltiorrhiza (Danshen) . It has been found to have potent anti-oxidative capabilities due to its polyphenolic structure . Salvianolic acid Y has been shown to rescue cell injury caused by H2O2 .


Molecular Structure Analysis

The molecular formula of Salvianolic acid Y is C36H30O16 . It has the same planar structure as Salvianolic acid B . The structural elucidation and stereochemistry determination were achieved by spectroscopic and chemical methods, including 1D, 2D-NMR (1H-1H COSY, HMQC, and HMBC) and circular dichroism (CD) experiments .


Physical And Chemical Properties Analysis

Salvianolic acid Y is a white, amorphous powder . It has a molecular weight of 718.61 . It should be stored at -20°C and protected from light .

Scientific Research Applications

Pharmacokinetics and Component Interactions

Salvianolic acids, including salvianolic acid Y, are the primary water-soluble compounds from Salviae Miltiorrhizae, showing remarkable pharmacological effects. Studies have focused on their absorption, distribution, metabolism, and excretion (ADME), providing a basis for the development and application of salvianolic acids (Cai, 2011).

Cardiovascular Protection

Salvianolic acids have shown potent anti-oxidative capabilities and cardiovascular protection. This includes actions as reactive oxygen species scavengers and regulation of immune function. Research has explored their effects on vascular endothelial cells, aortic smooth muscle cells, and cardiomyocytes, offering insights for novel therapeutic strategies (J. Ho & C. Hong, 2011).

Treatment of Cardiocerebral Vascular Diseases

Salvianolic acid B, closely related to salvianolic acid Y, is used in treating cardiocerebral vascular diseases. Studies have delved deeply into its application in these diseases, providing significant insights (W. Cao et al., 2012).

Antioxidant and Anti-inflammatory Effects

Salvianolic acid B has been shown to inhibit myofibroblast transdifferentiation in pulmonary fibrosis and display antioxidant properties, suggesting similar potential for salvianolic acid Y. This includes up-regulating nuclear factor erythroid-derived 2-like 2 (Nrf2) and protecting against oxidative stress (Miao Liu et al., 2018).

Anti-fibrotic and Anti-cancer Properties

Salvianolic acids have demonstrated effects on alleviating fibrosis disease and treating cancer. They modulate signal transduction within fibroblasts and cancer cells, promoting apoptosis of cancer cells and inhibiting cancer-associated processes (Lunkun Ma, Liling Tang, & Qian Yi, 2019).

Osteogenic and Neuroprotective Effects

Salvianolic acid B promotes osteogenesis of human mesenchymal stem cells, suggesting potential applications in osteoporosis treatment. It activates the ERK signaling pathway, indicating similar potential for salvianolic acid Y (Daohua Xu et al., 2014). Additionally, it has shown neuroprotective effects, including reducing apoptosis and inflammation in brain injury models (Tao Chen et al., 2011).

Mechanism of Action

Salvianolic acid Y might function as an anti-inflammatory agent . It has been found to inhibit PTGS1 and PTGS2 activity in a dose-dependent manner and inhibit the production of prostaglandin E2 induced by lipopolysaccharide in RAW264.7 macrophages and BV-2 microglia .

Safety and Hazards

While specific safety and hazard information for Salvianolic acid Y is not available, general precautions for handling similar compounds include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

Future Directions

Given its similar structure with salvianolic acid B, the potential anti-inflammatory activity of salvianolic acid Y deserves to be explored in the future . QASR model prediction analysis indicates that Salvianolic acid Y has the potential to bind to PTGS1 and PTGS2, with binding as good as the positive drugs, aspirin and NS-398 .

properties

IUPAC Name

(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKFFCBZYFGCQN-DUMGGQTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 97182154

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